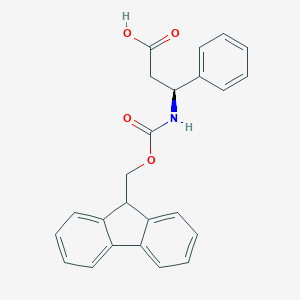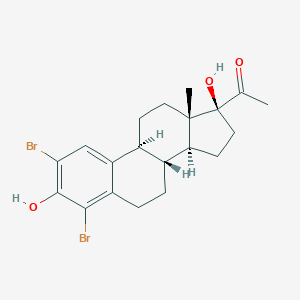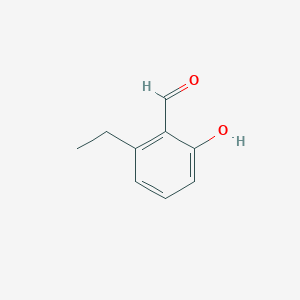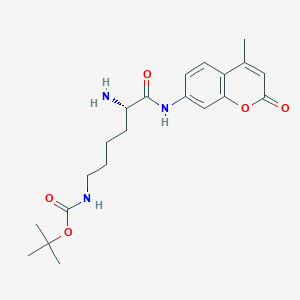![molecular formula C9H8O2S B164849 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one CAS No. 133665-85-7](/img/structure/B164849.png)
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one is a chemical compound with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol . This compound features a thienyl group, which is a sulfur-containing heterocycle, and a hydroxypropynyl group, which is an alkyne with a hydroxyl group attached. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one typically involves the reaction of 2-thiophenecarboxaldehyde with propargyl alcohol under specific conditions . The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxypropynyl group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one can be compared with similar compounds such as:
1-[5-(3-Hydroxyprop-1-ynyl)-2-furyl]ethan-1-one: This compound has a furan ring instead of a thienyl ring, which affects its chemical reactivity and biological activity.
1-[5-(3-Hydroxyprop-1-ynyl)-2-pyridyl]ethan-1-one: This compound has a pyridine ring, which introduces basicity and can alter its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a sulfur atom in the thienyl ring, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7(11)9-5-4-8(12-9)3-2-6-10/h4-5,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBIDUTIZOEIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384924 |
Source


|
| Record name | 1-[5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133665-85-7 |
Source


|
| Record name | 1-[5-(3-Hydroxy-1-propyn-1-yl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133665-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-Oxybis[5-(trifluoromethyl)benzenamine]](/img/structure/B164774.png)












